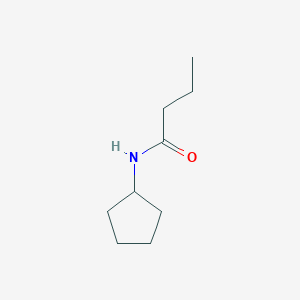
N-cyclopentylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentylbutanamide” is a chemical compound . It has a unique structure and properties that make it a versatile tool in various fields like pharmaceuticals, materials science, and organic chemistry.
Molecular Structure Analysis
“N-cyclopentylbutanamide” has the molecular formula C9H17NO . Its average mass is 155.237 Da and its monoisotopic mass is 155.131012 Da . The molecule consists of a butanamide group (a four-carbon chain with an amide functional group at one end) and a cyclopentyl group (a five-membered carbon ring) attached to the nitrogen atom of the amide group .
Physical And Chemical Properties Analysis
“N-cyclopentylbutanamide” has a density of 0.9±0.1 g/cm³. Its boiling point is 302.0±9.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 54.2±3.0 kJ/mol. The flash point is 175.5±3.7 °C .
Wissenschaftliche Forschungsanwendungen
Bioactive Properties of Cyclobutane-Containing Alkaloids : Research on cyclobutane-containing alkaloids, which are structurally similar to N-cyclopentylbutanamide, has revealed antimicrobial, antibacterial, and anticancer activities. These compounds have been isolated from terrestrial and marine species, highlighting their diverse biological activities and potential applications in drug discovery (Dembitsky, 2007).
Pharmacokinetic and Pharmacodynamic Research : The use of PET (Positron Emission Tomography) in drug research offers insights into the pharmacokinetic and pharmacodynamic properties of various drugs, including those structurally related to N-cyclopentylbutanamide. This method allows for the direct assessment of drug actions in humans and animals (Fowler et al., 1999).
Mechanosynthesis in Drug Development : The first application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, which includes compounds like N-cyclopentylbutanamide, has been demonstrated. This process has been used to create known anti-diabetic drugs, showcasing an innovative approach in pharmaceutical manufacturing (Tan et al., 2014).
Nanoparticle Research in Biomedical Applications : Studies on nanoparticle synthesis and characteristics, including those similar in composition to N-cyclopentylbutanamide, highlight their use in various biomedical applications. These include diagnosis, drug delivery, and treatment techniques in diseases like cancer, genetic, and autoimmune disorders (Sukhanova et al., 2018).
Cyclobutanes in Drug Candidates : Cyclobutanes, a group that N-cyclopentylbutanamide can be associated with, are increasingly used in medicinal chemistry due to their unique structural and chemical properties. They contribute to drug candidates by improving metabolic stability, reducing planarity, and filling hydrophobic pockets, among other advantages (van der Kolk et al., 2022).
Cyclodextrin-Based Pharmaceutics : The use of cyclodextrins, which can potentially include derivatives like N-cyclopentylbutanamide, in pharmaceuticals is an area of interest. These compounds form water-soluble inclusion complexes with small molecules, aiding in drug delivery and bioavailability (Davis & Brewster, 2004).
Eigenschaften
IUPAC Name |
N-cyclopentylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-5-9(11)10-8-6-3-4-7-8/h8H,2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTIMADINBSPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)
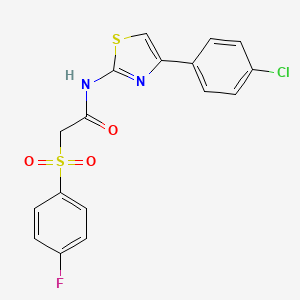
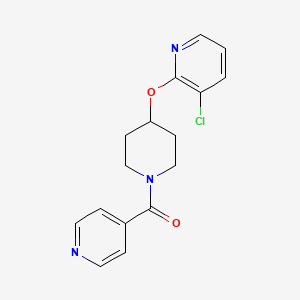

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide](/img/structure/B2457208.png)

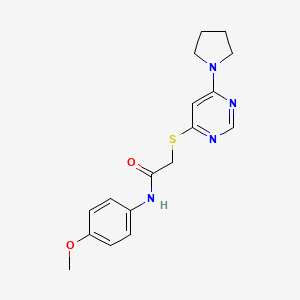
![4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2457214.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2457217.png)
![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2457219.png)
![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)
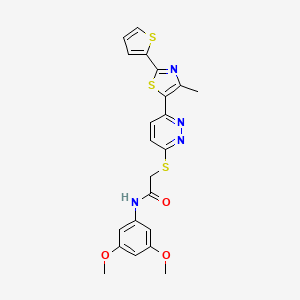
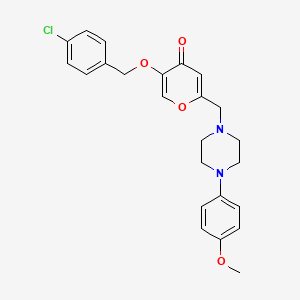
![(E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B2457226.png)